molecular formula C12H10N2O2 B11891490 6-Ethoxyisoxazolo[5,4-b]quinoline

6-Ethoxyisoxazolo[5,4-b]quinoline

Cat. No.: B11891490
M. Wt: 214.22 g/mol
InChI Key: YBPYACKQFDLODI-UHFFFAOYSA-N
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Description

6-Ethoxyisoxazolo[5,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an isoxazole ring fused to a quinoline core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxyisoxazolo[5,4-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxyisoxazolo[5,4-b]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxyisoxazolo[5,4-b]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxyisoxazolo[5,4-b]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxyisoxazolo[5,4-b]quinoline stands out due to its unique fused ring structure, which combines the properties of both quinoline and isoxazole. This fusion enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in multiple scientific disciplines .

Biological Activity

6-Ethoxyisoxazolo[5,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family, characterized by a unique fused structure combining an isoxazole ring with a quinoline core. This structural complexity contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism may interfere with various signaling pathways and cellular processes, leading to its observed biological effects.

Antimicrobial Properties

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. In studies involving similar compounds, several derivatives were synthesized and screened for their activity against gram-negative bacteria and Staphylococcus aureus. These studies highlighted the potential of quinoline derivatives as effective antimicrobial agents, suggesting that this compound could exhibit comparable activity due to its structural similarities .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The unique fused structure of this compound may enhance its efficacy as an anticancer agent, warranting further investigation into its cytotoxic effects against specific cancer types.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting that quinoline derivatives possess anti-inflammatory properties. This could make this compound a candidate for treating inflammatory diseases, although specific studies on this compound are still limited.

Comparative Analysis with Related Compounds

Compound TypeStructural FeaturesBiological Activity
Quinoline Simple structureAntimicrobial, anticancer
Isoxazole Five-membered ringDiverse biological activities
This compound Fused isoxazole-quinoline structurePotentially enhanced antimicrobial, anticancer, and anti-inflammatory properties

The unique fused structure of this compound distinguishes it from simpler quinoline and isoxazole compounds. This fusion likely enhances its chemical reactivity and biological activity, making it a valuable compound for further research in medicinal chemistry.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, the broader category of quinoline derivatives provides valuable insights. For instance:

  • A study on substituted quinoline-2-carboxamides demonstrated significant activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid. This indicates the potential for related compounds to exhibit similar or enhanced efficacy against resistant strains .
  • Another investigation into the photosynthetic electron transport inhibition by quinoline derivatives revealed promising results for certain compounds in disrupting chloroplast function in plant models. This suggests potential applications beyond human medicine into agricultural sciences .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-ethoxy-[1,2]oxazolo[5,4-b]quinoline

InChI

InChI=1S/C12H10N2O2/c1-2-15-10-3-4-11-8(6-10)5-9-7-13-16-12(9)14-11/h3-7H,2H2,1H3

InChI Key

YBPYACKQFDLODI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC3=C(N=C2C=C1)ON=C3

Origin of Product

United States

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